

Spectroscopic Profile of Fmoc-Asp-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-Asp-OH*

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Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for $\text{Na-}(9\text{-Fluorenylmethyloxycarbonyl})\text{-L-aspartic acid}$ (**Fmoc-Asp-OH**). This document collates critical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Introduction

Fmoc-Asp-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics and research tools. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino function allows for a robust and versatile strategy for peptide chain elongation. A thorough understanding of its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during synthesis. This guide aims to be a central repository for the essential spectroscopic data of **Fmoc-Asp-OH**.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spectrometry data for **Fmoc-Asp-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **Fmoc-Asp-OH** provide a unique fingerprint of its molecular structure.

Table 1: ^1H NMR Spectroscopic Data for **Fmoc-Asp-OH**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.77	d	2H, Aromatic (Fmoc)
~7.59	d	2H, Aromatic (Fmoc)
~7.40	t	2H, Aromatic (Fmoc)
~7.31	t	2H, Aromatic (Fmoc)
~4.60	m	1H, α -CH
~4.35	d	2H, CH_2 (Fmoc)
~4.22	t	1H, CH (Fmoc)
~2.90	dd	1H, β - CH_2
~2.75	dd	1H, β - CH_2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

Table 2: ^{13}C NMR Spectroscopic Data for **Fmoc-Asp-OH**

Chemical Shift (δ) ppm	Assignment
~173	C=O (Carboxylic Acid, β -COOH)
~171	C=O (Carboxylic Acid, α -COOH)
~156	C=O (Urethane)
~144	Aromatic (Fmoc, Quaternary)
~141	Aromatic (Fmoc, Quaternary)
~128	Aromatic (Fmoc)
~127	Aromatic (Fmoc)
~125	Aromatic (Fmoc)
~120	Aromatic (Fmoc)
~67	CH ₂ (Fmoc)
~51	α -CH
~47	CH (Fmoc)
~37	β -CH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Fmoc-Asp-OH** is characterized by absorption bands corresponding to its carboxylic acid, amide (urethane), and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for **Fmoc-Asp-OH**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Urethane)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Aliphatic)
~1740 - 1700	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Urethane)
1600 - 1450	Medium-Strong	C=C stretch (Aromatic)

Note: The IR spectrum of solid samples can be obtained using KBr pellet or ATR techniques.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular formula of **Fmoc-Asp-OH** is C₁₉H₁₇NO₆, with a molecular weight of 355.35 g/mol [\[2\]](#)

Table 4: Mass Spectrometry Data for **Fmoc-Asp-OH**

Ion	Calculated m/z
[M+H] ⁺	356.11
[M+Na] ⁺	378.09
[M-H] ⁻	354.10

Note: M represents the molecular ion. The observed m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for acquiring ^1H and ^{13}C NMR spectra of **Fmoc-Asp-OH** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-Asp-OH** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or MeOD) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like **Fmoc-Asp-OH** is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: Place a small amount of the solid **Fmoc-Asp-OH** sample directly onto the ATR crystal.
- Instrument Setup:
 - Use an FTIR spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the empty ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

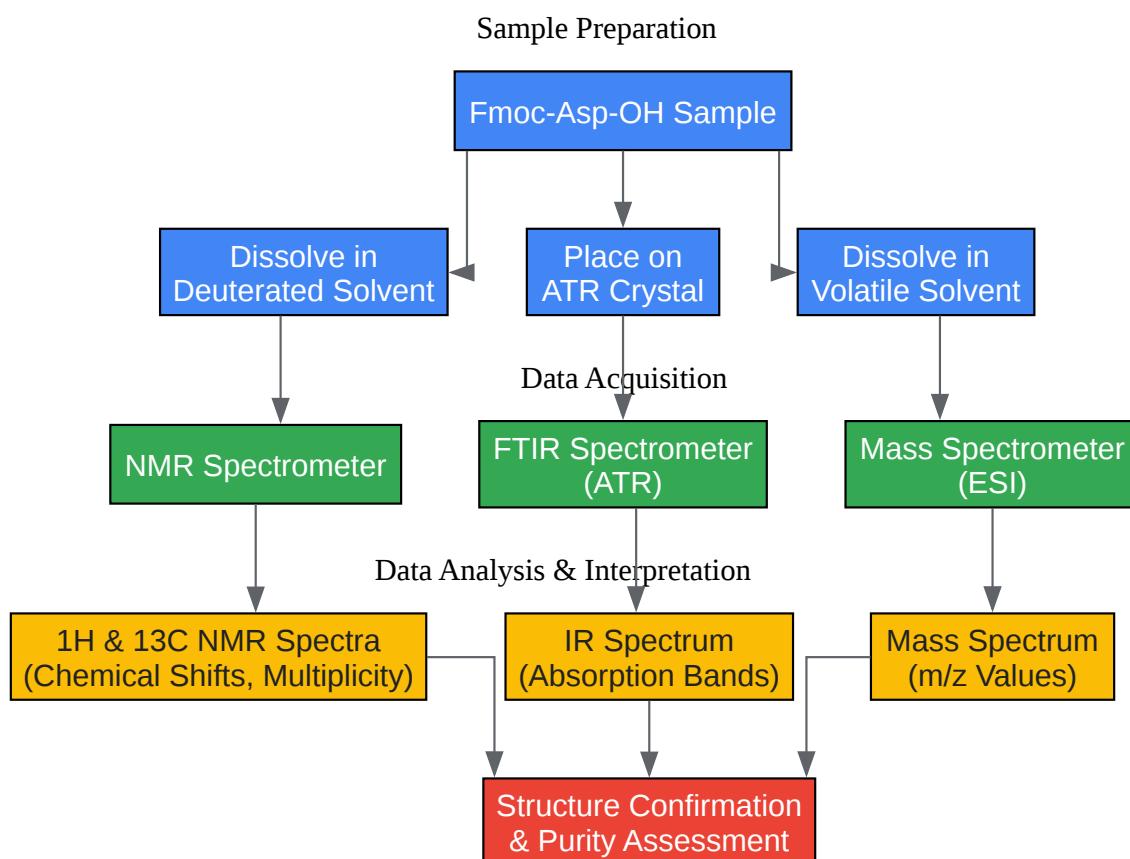
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum of **Fmoc-Asp-OH** is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization, a small amount of formic acid can be added for positive ion mode, or a weak base like ammonium hydroxide for negative ion mode.
- Instrument Setup:
 - Use a mass spectrometer equipped with an ESI source.
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the analyte.
- Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ($[M+H]^+$, $[M+Na]^+$, etc.) and any significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for obtaining and analyzing the spectroscopic data for **Fmoc-Asp-OH**.



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Caption: Experimental workflow for spectroscopic analysis of **Fmoc-Asp-OH**.

This guide provides a foundational set of spectroscopic data and protocols for **Fmoc-Asp-OH**. Researchers are encouraged to use this information as a reference for their work in peptide synthesis and related fields. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which can be further optimized based on the specific instrumentation and experimental conditions available.

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References

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